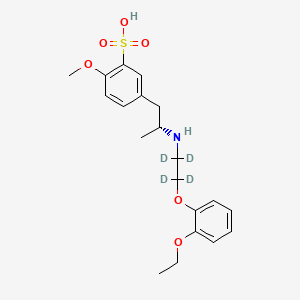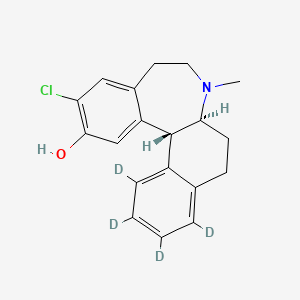
Ecopipam-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecopipam-d4 is a deuterated form of ecopipam, a first-in-class dopamine-1 receptor antagonist. Ecopipam is primarily being investigated for its potential in treating neurological and psychiatric conditions such as Tourette Syndrome, Lesch-Nyhan Disease, and Restless Legs Syndrome . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ecopipam-d4 involves the incorporation of deuterium atoms into the molecular structure of ecopipam. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and deuterated solvents safely.
Análisis De Reacciones Químicas
Types of Reactions
Ecopipam-d4, like its parent compound, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ecopipam-d4 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ecopipam. Its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: this compound helps in identifying the metabolic pathways and intermediates involved in the metabolism of ecopipam.
Drug Development: Insights gained from studies using this compound can aid in the development of more effective and safer drugs targeting dopamine-1 receptors
Mecanismo De Acción
Ecopipam-d4, like ecopipam, acts as a selective antagonist of the dopamine-1 receptor. By blocking the actions of dopamine at this receptor, this compound can modulate neurotransmission in the central nervous system. This mechanism is particularly relevant in conditions like Tourette Syndrome, where dopamine dysregulation is implicated .
Comparación Con Compuestos Similares
Similar Compounds
SCH-23390: Another dopamine-1 receptor antagonist used in research.
SKF-38393: A selective dopamine-1 receptor agonist.
Fenoldopam: A dopamine-1 receptor agonist used clinically to treat hypertension.
Uniqueness of Ecopipam-d4
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and half-life compared to non-deuterated compounds, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C19H20ClNO |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D |
Clave InChI |
DMJWENQHWZZWDF-FPKNWISESA-N |
SMILES isomérico |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])N(CCC4=CC(=C(C=C34)O)Cl)C)[2H])[2H] |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
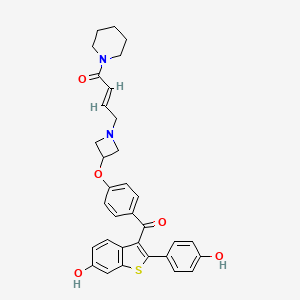


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
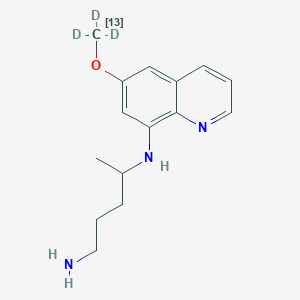
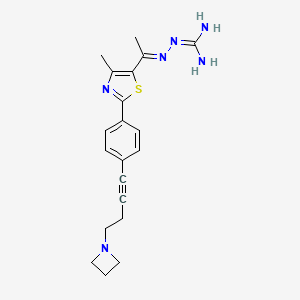

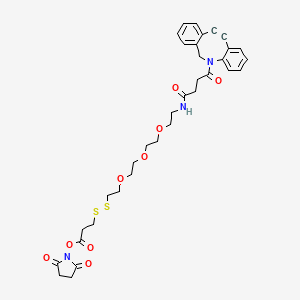
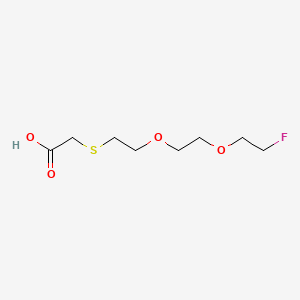
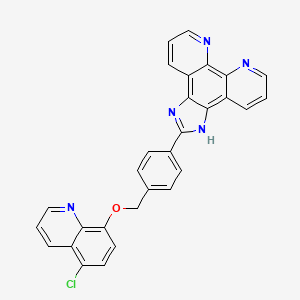
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)

